molecular formula C16H21N3O3 B4534005 2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide

2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide

Cat. No. B4534005
M. Wt: 303.36 g/mol
InChI Key: UVYBOLRHZWABRI-UHFFFAOYSA-N
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Description

"2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide" represents a complex organic molecule with potential relevance in various chemical and biochemical contexts. The compound's structure suggests it may participate in a range of chemical reactions and possess unique physical and chemical properties, meriting detailed study within the scientific community.

Synthesis Analysis

The synthesis of related benzamide derivatives involves multistep chemical reactions, starting from basic raw materials through key reactions such as ring-closure, reduction, and acylation. These processes yield compounds with significant bioactivities, demonstrating the intricate methodologies required to construct such complex molecules (Patel & Patel, 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide", is characterized by spectral data analysis. Techniques such as NMR and mass spectrometry play a crucial role in confirming the structures of synthesized compounds, indicating the importance of analytical methods in understanding these molecules' architectures (Bin, 2015).

Chemical Reactions and Properties

Benzamide derivatives engage in a variety of chemical reactions, forming new bonds and structures. These reactions often involve intermediates such as thioamides and isocyanates, leading to products with diverse biological activities. The ability to undergo such transformations is a key aspect of their chemical properties (Basheer & Rappoport, 2006).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and stability, are influenced by their molecular structure. For instance, certain benzamide derivatives show aqueous solubility and oral bioavailability, factors critical for their potential use in medical applications (Penning et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to form specific interactions, are determined by functional groups present in the molecule. For example, the presence of imidazole rings and benzamide moieties can contribute to binding affinities and inhibit specific enzymes, showcasing the intricate relationship between structure and function (Xu et al., 2006).

properties

IUPAC Name

2-(2-methylprop-2-enoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12(2)11-22-14-6-4-3-5-13(14)15(20)17-7-9-19-10-8-18-16(19)21/h3-6H,1,7-11H2,2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYBOLRHZWABRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1C(=O)NCCN2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
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2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
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2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
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2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
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2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide
Reactant of Route 6
2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide

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